
Norbolethone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbolethone-d4 is a synthetic anabolic-androgenic steroid that is a deuterated form of norbolethone. It is primarily used as a reference standard in scientific research. The compound is known for its stability and is often utilized in studies involving metabolic pathways and doping control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norbolethone-d4 involves the deuteration of norbolethone. The process typically starts with the hydrogenation of a precursor compound in the presence of a deuterium source. The reaction conditions include the use of a catalyst, such as palladium on carbon, and a deuterium gas atmosphere. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain a high-purity product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
Norbolethone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Norbolethone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of steroids.
Industry: Applied in doping control to detect the presence of anabolic steroids in athletes.
Mechanism of Action
Norbolethone-d4 exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound influences various molecular pathways, including those involved in muscle growth and development. The deuterium atoms in this compound provide stability, making it a valuable tool for studying the pharmacokinetics and metabolism of steroids.
Comparison with Similar Compounds
Similar Compounds
Norbolethone: The non-deuterated form of norbolethone-d4, used in similar research applications.
Desoxymethyltestosterone: Another anabolic steroid with similar properties and applications.
Tetrahydrogestrinone: A potent anabolic steroid known for its use in doping.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial.
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-(1,1,2,2-tetradeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D2,4D2 |
InChI Key |
FTBJKONNNSKOLX-RLFDASKXSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


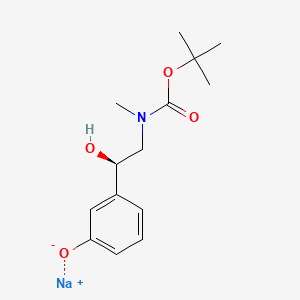
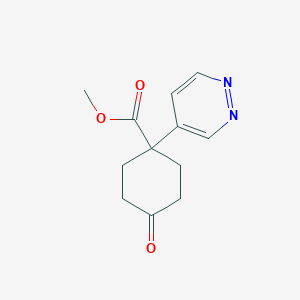
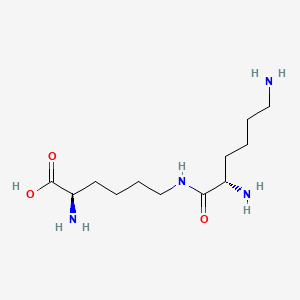
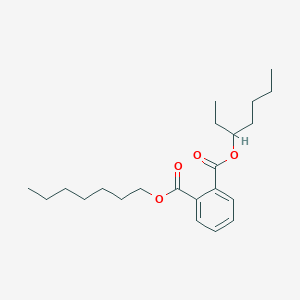
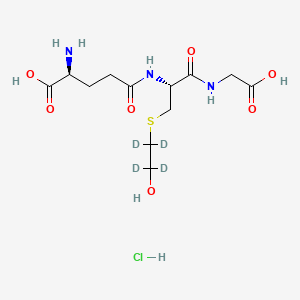
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
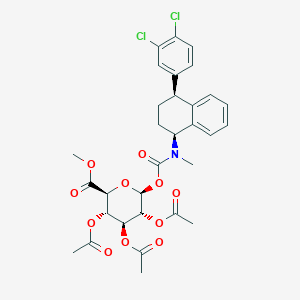
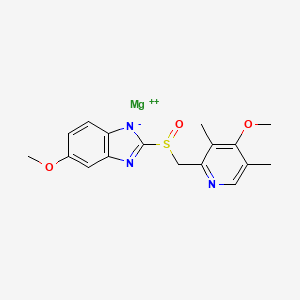
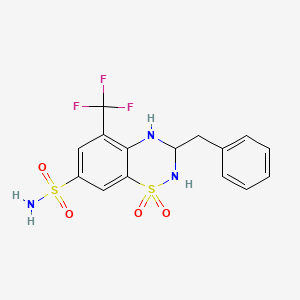
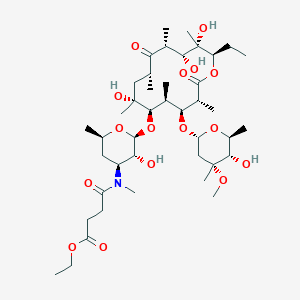
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

